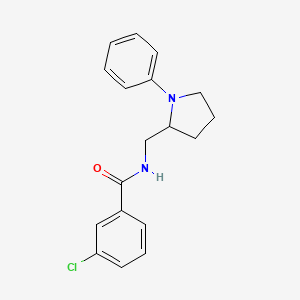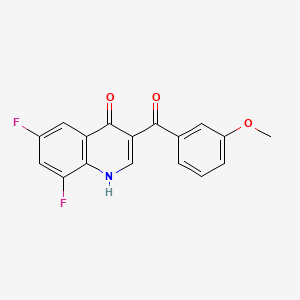![molecular formula C23H23ClN4O4S B2985496 N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide CAS No. 905787-64-6](/img/structure/B2985496.png)
N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about, “N-{3’-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide”, is a complex organic molecule. It contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . One common method for synthesizing indoles is the Fischer indole synthesis . This process involves the reaction of phenylhydrazine with a carbonyl compound, typically a ketone or aldehyde, to form a hydrazone . The hydrazone is then heated in the presence of an acid catalyst to induce rearrangement and cyclization, forming the indole .Chemical Reactions Analysis
Indole and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “N-{3’-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl}acetamide” can undergo would depend on the conditions and the specific reagents used.Scientific Research Applications
Cancer Research
Indole derivatives, such as the compound , are significant in cancer research due to their potential therapeutic properties. They can play a role in the treatment of cancer cells by interfering with cell division and proliferation . The specific structure of this compound may allow it to target certain receptors or enzymes that are overexpressed in cancer cells, making it a candidate for anticancer drug development.
Microbial Infection Treatment
The antibacterial and antifungal properties of indole derivatives make them valuable in the treatment of microbial infections . Research into the compound’s efficacy against various strains of bacteria and fungi could lead to the development of new antibiotics or antifungal medications.
Neurological Disorders
Compounds with an indole core are often explored for their neuroprotective effects. This particular compound could be studied for its potential to treat neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis by protecting neurons from damage .
Agricultural Chemicals
Indole derivatives are also used in the synthesis of agrochemicals. The compound could be investigated for its use in plant protection, growth regulation, or as a component in fertilizers to enhance crop yield .
Cosmetic Industry
Due to their aromatic properties, indole derivatives are sometimes used in the cosmetic industry. This compound could be utilized in the formulation of perfumes, scents, or as an additive in skincare products for its potential antioxidant properties .
Material Science
The structural complexity of this compound, with its spiro configuration and heterocyclic components, could make it a subject of interest in material science. It might be used in the development of organic semiconductors, photovoltaic materials, or as a molecular precursor for the synthesis of complex polymers .
Mechanism of Action
Future Directions
Indoles are a significant area of research in the field of medicinal chemistry, and new methods for their synthesis and modification are continually being developed . Future research may focus on developing more efficient synthesis methods, exploring the biological activity of new indole derivatives, and investigating their potential applications in the treatment of various diseases .
properties
IUPAC Name |
N-[4-acetyl-1'-[2-(4-chlorophenoxy)ethyl]-5',7'-dimethyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O4S/c1-13-11-14(2)20-19(12-13)23(28(16(4)30)26-22(33-23)25-15(3)29)21(31)27(20)9-10-32-18-7-5-17(24)6-8-18/h5-8,11-12H,9-10H2,1-4H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQIBTPYYFRHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3(C(=O)N2CCOC4=CC=C(C=C4)Cl)N(N=C(S3)NC(=O)C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2985413.png)




![4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985420.png)
![N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2985421.png)
![3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2985423.png)




![4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide](/img/structure/B2985434.png)
